molecular formula C21H21Cl2NO5S B491785 Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 477487-68-6

Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No.: B491785
CAS No.: 477487-68-6
M. Wt: 470.4g/mol
InChI Key: IKAACMMHSYRLJM-UHFFFAOYSA-N
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Description

The compound Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative featuring a 2-methyl-substituted benzofuran core. Key structural elements include:

  • A pentyl ester at the 3-position of the benzofuran ring.
  • A sulfonamide group at the 5-position, linked to a 2,5-dichlorophenyl moiety.

Benzofuran derivatives are widely studied in medicinal chemistry due to their diverse bioactivities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .

Properties

IUPAC Name

pentyl 5-[(2,5-dichlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2NO5S/c1-3-4-5-10-28-21(25)20-13(2)29-18-9-7-15(12-16(18)20)24-30(26,27)19-11-14(22)6-8-17(19)23/h6-9,11-12,24H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAACMMHSYRLJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C1=C(OC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzofuran Ring Formation

The 2-methyl-1-benzofuran-3-carboxylate backbone is typically synthesized via acid-catalyzed cyclization of substituted phenols with α,β-unsaturated carbonyl precursors. For example, 5-amino-2-methylbenzofuran-3-carboxylic acid serves as a key intermediate, obtained through cyclocondensation of 2-hydroxy-5-nitroacetophenone derivatives followed by reduction.

Sulfonylation Reaction

Introducing the 2,5-dichlorophenylsulfonamide group involves reacting the benzofuran intermediate with 2,5-dichlorobenzenesulfonyl chloride under basic conditions. This step requires anhydrous solvents (e.g., dichloromethane) and catalysts like triethylamine to mitigate side reactions.

Esterification

The final pentyl ester is installed via Steglich esterification or nucleophilic acyl substitution. Using pentanol and a coupling agent (e.g., DCC/DMAP) ensures high yields, though industrial processes may employ potassium carbonate in polar aprotic solvents for cost efficiency.

Detailed Experimental Procedures

Method 1: Titanium-Catalyzed Oxidation

A representative protocol involves oxidizing the thioether intermediate to the sulfinyl derivative using titanium(IV) isopropoxide and cumene hydroperoxide (Scheme 1):

  • Reaction Setup :

    • Dissolve 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (100 g) in toluene (370 mL) with 0.031% water.

    • Add D-(-)-diethyl tartrate (8.55 mL) and heat to 50°C.

    • Introduce titanium(IV) isopropoxide (7.15 mL) and stir for 45 minutes.

  • Oxidation :

    • Cool to 30°C, add diisopropylethylamine (6.2 mL), and slowly introduce cumene hydroperoxide (78 g) while maintaining 28–34°C.

    • After 2 hours, raise temperature to 35°C and add potassium methoxide (24.55 g) in methanol (222 mL).

  • Workup :

    • Filter precipitated crystals, wash with methanol:toluene (1:1), and dry under vacuum.

    • Yield : 74% with >99.9% enantiomeric excess (ee).

This method’s success hinges on controlling water content (<0.05%) to prevent catalyst deactivation.

Method 2: Molybdenum-Catalyzed Oxidation

Alternative protocols use molybdenyl acetylacetonate (Mo(acac)2Mo(acac)_2) with hydrogen peroxide for milder conditions:

  • Reaction Setup :

    • Dissolve 2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-5-methoxy-1H-benzimidazole (3 g) in methanol (20 mL).

    • Add Mo(acac)2Mo(acac)_2 (0.09 g) and cool to 0–5°C.

  • Oxidation :

    • Introduce 35% H2O2H_2O_2 (1.17 g) and stir for 2 hours.

    • Quench with water (60 mL), stir for 1 hour, and filter the precipitate.

  • Workup :

    • Wash with water and dry under vacuum.

    • Yield : 91–92% with >98% HPLC purity.

This method avoids chiral auxiliaries, making it advantageous for racemic mixtures.

Optimization of Reaction Conditions

Temperature Effects

  • Low Temperatures (0–5°C) : Minimize overoxidation to sulfone byproducts (<0.15%).

  • Elevated Temperatures (50–55°C) : Accelerate titanium-mediated oxidations but risk racemization.

Catalyst Selection

CatalystYield (%)Purity (%)Sulfone Byproduct (%)
Titanium(IV) isopropoxide7499.70.15
Mo(acac)2Mo(acac)_29198.0<0.1
Sodium tungstate8597.50.20

Titanium-based catalysts offer superior stereocontrol, while molybdenum variants enhance yield.

Analytical Characterization

  • HPLC : Confirms chemical purity (>99.7%) using C18 columns and acetonitrile/water gradients.

  • NMR : Key signals include δ 2.23 ppm (methyl groups), δ 4.40–4.78 ppm (sulfinyl protons), and δ 8.25 ppm (aromatic protons).

  • Chiral HPLC : Validates enantiopurity (>99.9% ee) with cellulose-based stationary phases.

Challenges and Solutions

  • Byproduct Formation : Sulfone derivatives arise from overoxidation. Mitigation strategies include stoichiometric H2O2H_2O_2 control and low-temperature regimes.

  • Scale-Up Limitations : Titanium catalysts necessitate anhydrous conditions, complicating industrial production. Switching to molybdenum-based systems improves practicality .

Chemical Reactions Analysis

Types of Reactions

Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines.

Scientific Research Applications

Synthesis Techniques

The synthesis of Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate typically involves multi-step organic reactions including sulfonamide formation and carboxylate esterification. Advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are used to confirm the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer research. The presence of the sulfonamide group enhances its interaction with biological targets associated with cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Neurological Disorders

The benzofuran moiety is associated with neuroprotective effects. Research indicates that derivatives of benzofuran can act as selective antagonists for histamine receptors, which are implicated in cognitive disorders such as Alzheimer's disease . The specific compound may enhance cognitive function and memory retention by modulating neurotransmitter levels.

Anti-inflammatory Properties

Compounds featuring sulfonamide groups are often explored for their anti-inflammatory properties. They may inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation pathways. This suggests that this compound could be beneficial in treating inflammatory diseases .

Enzyme Inhibition Studies

Research into enzyme inhibition has shown that compounds similar to this compound can effectively inhibit enzymes involved in metabolic pathways. This inhibition can lead to altered pharmacokinetics of drugs and may provide insights into developing new therapeutic agents .

Case Study 1: Anticancer Efficacy

A study conducted on a series of sulfonamide derivatives demonstrated that modifications to the benzofuran structure significantly increased anticancer activity against human breast cancer cells. The study reported IC50 values indicating potent cytotoxic effects at low concentrations .

Case Study 2: Neuroprotective Effects

In a behavioral model assessing cognitive function, a benzofuran derivative exhibited improved memory retention compared to control groups. This was attributed to its action on histamine receptors, suggesting a pathway for developing treatments for neurodegenerative diseases .

Mechanism of Action

The mechanism by which Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction mechanisms that are crucial for cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analysis

Three structurally related compounds are compared below:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents
Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (Target) C21H21Cl2NO5S ~484.42* 2-methyl (benzofuran), pentyl ester, 2,5-dichlorophenyl sulfonamide
Ethyl 5-{benzoyl[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate C27H25NO6S 491.5555 Benzoyl, ethyl ester, 2,5-dimethylphenyl sulfonamide
Methyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-(methoxymethyl)-1-benzofuran-3-carboxylate C18H16ClNO6S 409.84074 Methoxymethyl, methyl ester, 4-chlorophenyl sulfonamide

*Calculated based on structural formula.

Key Observations:

Shorter esters (e.g., methyl in ) may favor faster hydrolysis, reducing half-life.

2,5-Dimethylphenyl () and 4-chlorophenyl () substituents offer distinct electronic and steric profiles, which may alter target selectivity.

Benzofuran Core Modifications :

  • The methoxymethyl group in ’s compound could improve aqueous solubility compared to the target’s 2-methyl group.

Hypothesized Physicochemical and Bioactive Properties

Property Target Compound Compound Compound
Lipophilicity (LogP) High (due to pentyl and Cl2) Moderate (ethyl ester, dimethylphenyl) Low (methyl ester, single Cl)
Solubility Low in aqueous media Moderate Higher (methoxymethyl group)
Bioactivity Potential Enhanced enzyme inhibition (halogen bonding) Broad-spectrum activity Targeted activity (4-Cl specificity)

Research Implications and Gaps

  • Bioactivity Hypotheses : The target’s dichlorophenyl group may confer superior potency in assays involving enzymes or receptors sensitive to halogen interactions, as seen in other sulfonamide-based drugs . The pentyl ester could act as a prodrug, slowly releasing the active carboxylic acid metabolite .
  • Limitations : Direct comparative bioactivity data for these compounds are absent in the provided evidence. Studies on cytotoxicity, pharmacokinetics, and target-specific assays are needed to validate structural hypotheses.

Biological Activity

Pentyl 5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate (commonly referred to as Compound A) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its therapeutic potential.

Molecular Characteristics

  • Chemical Name : this compound
  • Molecular Formula : C21H21Cl2NO5S
  • Molecular Weight : 470.366 g/mol
  • CAS Number : [Not provided in the search results]

The structure of Compound A features a benzofuran core with a sulfonamide group, which is known to enhance biological activity through various mechanisms, including receptor modulation and enzyme inhibition.

  • P2Y Receptor Antagonism : Recent studies indicate that compounds with similar sulfonamide structures can act as antagonists for P2Y receptors, which play crucial roles in neurotransmission and inflammatory responses. These receptors are potential targets for treating conditions like thrombosis and neurological disorders .
  • Anti-inflammatory Properties : Compounds with structural similarities have demonstrated anti-inflammatory effects in various animal models. For instance, CGP 28238, a compound with a related structure, showed significant anti-inflammatory activity in rat models . This suggests that Compound A may also possess similar properties.
  • Cytotoxicity and Selectivity : The cytotoxic profile of sulfonamide derivatives is often favorable, showing low toxicity while maintaining potent biological activity. This balance is critical for therapeutic applications, particularly in cancer treatment where selective cytotoxicity is desired .

Case Studies and Research Findings

Study ReferenceFindings
Hechler & Gachet (2011)Investigated P2Y receptor antagonists; highlighted the role of sulfonamide derivatives in modulating receptor activity.
Ruel et al. (2013)Discussed the synthesis of benzimidazole-derived sulfonylureas with strong binding affinities to P2Y receptors, suggesting a pathway for further exploration of Compound A's activity.
Bach et al. (2013)Analyzed metabolic stability and solubility profiles of sulfonamide compounds; emphasized the need for improved solubility in drug development.

Research Implications

The biological activity of Compound A suggests its potential application in therapeutic contexts, particularly concerning inflammatory diseases and neurological disorders. Its structural features indicate that it may interact with specific biological targets effectively.

Q & A

Q. Methodological Answer :

  • NMR :
    • ¹H NMR : Identify the pentyl ester (δ 4.2–4.4 ppm, triplet) and methyl group (δ 2.1–2.3 ppm, singlet).
    • ¹³C NMR : Confirm the sulfonamide linkage (C-SO₂-N at δ 125–130 ppm) .
  • IR : Look for sulfonamide S=O stretches at 1360 cm⁻¹ and 1170 cm⁻¹.
  • HRMS : Use ESI+ mode to verify the molecular ion [M+H]⁺ (calculated for C₂₁H₂₂Cl₂N₂O₅S: 509.07 g/mol).
    Contradiction Resolution : If NMR signals overlap (e.g., aromatic protons), employ 2D techniques (HSQC, HMBC) to assign coupling pathways .

Advanced Question: How do pH and temperature affect the stability of the sulfonamide group in aqueous environments, and what experimental designs mitigate degradation?

Q. Methodological Answer :

  • Degradation Kinetics :
    Conduct accelerated stability studies (25–60°C, pH 1–10) with HPLC monitoring. For example, at pH < 3, hydrolysis of the sulfonamide bond occurs within 72 hours, forming 5-amino-2-methylbenzofuran and dichlorophenylsulfonic acid .
  • Mitigation Strategies :
    • Use buffered solutions (PBS, pH 7.4) for biological assays.
    • Add antioxidants (0.1% BHT) to organic solvents to slow radical-mediated degradation .

Advanced Question: What computational methods predict the compound’s binding affinity for biological targets, and how are force field parameters optimized?

Q. Methodological Answer :

  • Docking Studies : Use AutoDock Vina with the AMBER force field. Parameterize the sulfonamide group using RESP charges derived from Gaussian09 calculations at the B3LYP/6-31G* level .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD (<2.0 Å) and hydrogen bonds between the sulfonamide and catalytic residues (e.g., Tyr452 in COX-2) .

Basic Question: What are the common impurities in synthesized batches, and how are they quantified?

Q. Methodological Answer :

  • Major Impurities :
    • Des-pentyl ester derivative (hydrolysis byproduct): Detect via LC-MS (retention time shift +18 Da).
    • Chlorophenyl regioisomers : Resolve using chiral columns (Chiralpak IA, hexane:IPA 85:15) .
  • Quantification : Apply qNMR with maleic acid as an internal standard for purity ≥99.5% .

Advanced Question: How can contradictory bioactivity data across studies be reconciled, particularly regarding IC₅₀ variability in enzyme inhibition assays?

Q. Methodological Answer :

  • Sources of Variability :
    • Enzyme source : Recombinant vs. native enzymes (e.g., human vs. rat COX-2).
    • Assay conditions : ATP concentration (1–10 mM) impacts competitive inhibition kinetics.
  • Resolution :
    • Perform meta-analysis using the Cheng-Prusoff equation to normalize IC₅₀ values for [S] and Km differences .
    • Validate with orthogonal assays (SPR for binding affinity vs. fluorogenic substrates for activity) .

Basic Question: What solvent systems are optimal for solubility studies, and how is logP experimentally determined?

Q. Methodological Answer :

  • Solubility Screening : Use a shake-flask method in PBS (pH 7.4), DMSO, and ethanol. For this compound, logS ≈ -4.2 (poor aqueous solubility) .
  • logP Determination :
    • HPLC method : Compare retention times against standards with known logP (e.g., octanol-water partitioning via USP method) .

Advanced Question: What strategies minimize racemization during synthesis, given the compound’s stereochemical instability at the sulfonamide nitrogen?

Q. Methodological Answer :

  • Chiral Control :
    • Use enantiopure sulfonyl chlorides (e.g., (R)-2,5-dichlorophenylsulfonyl chloride) .
    • Conduct reactions at low temperatures (-20°C) to slow epimerization.
  • Analysis : Chiral SFC (supercritical CO₂ with 20% methanol) confirms >99% ee .

Advanced Question: How can green chemistry principles be applied to improve the sustainability of its synthesis?

Q. Methodological Answer :

  • Solvent Replacement : Substitute DCM with cyclopentyl methyl ether (CPME), reducing E-factor by 40% .
  • Catalysis : Use immobilized lipases (e.g., CAL-B) for esterification, achieving 85% yield without toxic reagents .

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